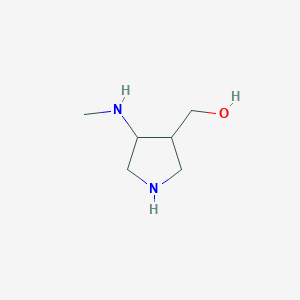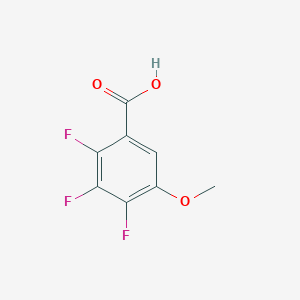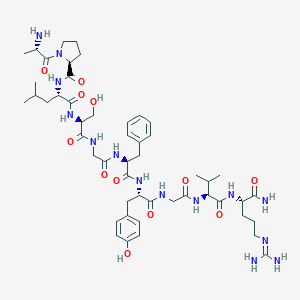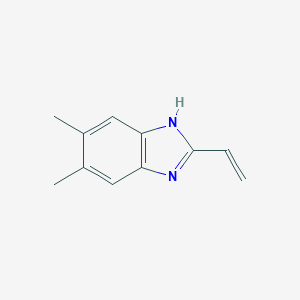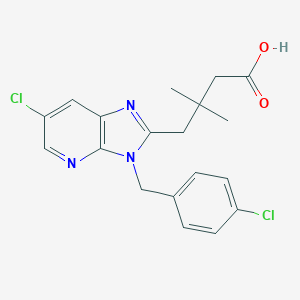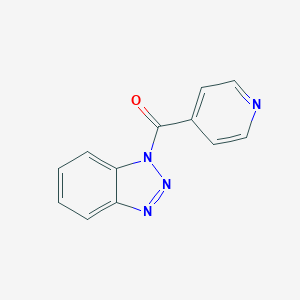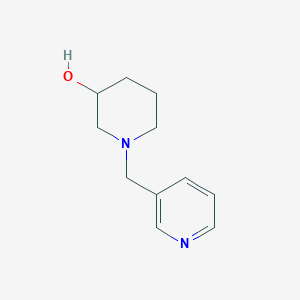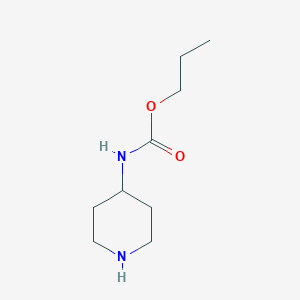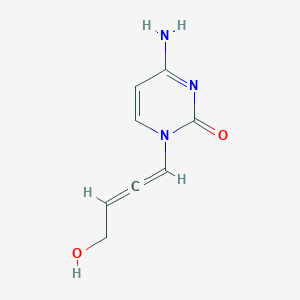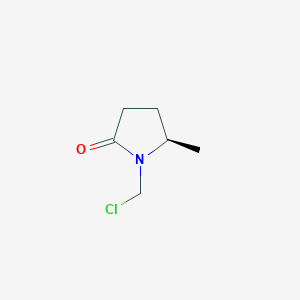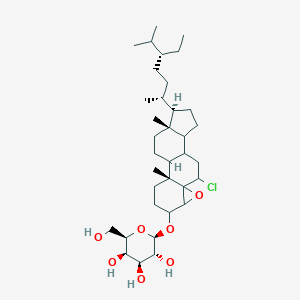
Blattellastanoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blattellastanoside A is a natural product isolated from the leaves of the plant Blattella germanica. It has been found to have various biological activities, including antifungal, antibacterial, and antiviral properties. In recent years, Blattellastanoside A has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Blattellastanoside A is not fully understood. However, it is believed to exert its biological activities by disrupting the cell membrane of microorganisms, leading to their death. Blattellastanoside A has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
Blattellastanoside A has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as lipase and α-glucosidase, which are involved in lipid and carbohydrate metabolism. Blattellastanoside A has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Blattellastanoside A has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and purify. It also has a broad spectrum of biological activities, which makes it useful for studying various diseases. However, one of the limitations of Blattellastanoside A is that it has low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of Blattellastanoside A. One area of research is the development of Blattellastanoside A derivatives with enhanced biological activities. Another area of research is the investigation of the mechanism of action of Blattellastanoside A, which can provide insights into its therapeutic potential. Additionally, the use of Blattellastanoside A in combination with other drugs for the treatment of diseases is an area of research that holds promise.
Métodos De Síntesis
Blattellastanoside A can be synthesized using a multi-step approach. The starting material is usually the plant extract of Blattella germanica, which is then purified using various chromatographic techniques. The purified extract is then subjected to chemical reactions, such as acid hydrolysis, esterification, and glycosylation, to yield Blattellastanoside A.
Aplicaciones Científicas De Investigación
Blattellastanoside A has been extensively studied for its potential therapeutic applications. It has been found to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. It has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, Blattellastanoside A has been found to have antiviral activity against the influenza virus.
Propiedades
Número CAS |
149864-63-1 |
|---|---|
Nombre del producto |
Blattellastanoside A |
Fórmula molecular |
C35H59ClO7 |
Peso molecular |
627.3 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-[[(2R,9R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H59ClO7/c1-7-20(18(2)3)9-8-19(4)22-10-11-23-21-16-27(36)35-31(43-35)25(13-15-34(35,6)24(21)12-14-33(22,23)5)41-32-30(40)29(39)28(38)26(17-37)42-32/h18-32,37-40H,7-17H2,1-6H3/t19-,20-,21?,22-,23?,24?,25?,26-,27-,28+,29+,30-,31?,32-,33-,34-,35?/m1/s1 |
Clave InChI |
HAAIKLIMLBUYHH-YRIMARDTSA-N |
SMILES isomérico |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2C[C@H](C45[C@@]3(CCC(C4O5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)C)Cl)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C |
Sinónimos |
blattellastanoside A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)
